molecular formula C12H14N2O3 B1391926 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine CAS No. 1228666-53-2

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine

Cat. No. B1391926
CAS RN: 1228666-53-2
M. Wt: 234.25 g/mol
InChI Key: WEHZBTFPFYOFNM-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine (DMN) is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing a five-membered ring of nitrogen and oxygen atoms, with a dimethoxymethyl group attached to the nitrogen atom. DMN is a versatile compound that can be used in a variety of synthetic routes and has been utilized in a wide range of scientific research applications.

Scientific Research Applications

Antitumor Activity

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine derivatives have been studied for their potential in targeting topoisomerase I (TOP1), a key enzyme involved in DNA replication. Notably, certain derivatives demonstrate pronounced antitumor activity, surpassing even camptothecin, a known anticancer agent. This highlights their potential in cancer therapeutics (Singh et al., 2003).

Structural Studies

The molecular structures of various derivatives of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine have been analyzed. This includes the study of hydrogen bonding and molecular interactions, which is crucial for understanding their potential applications in pharmaceuticals and materials science (Sivakumar et al., 1996).

Synthesis and Applications in Marine Natural Products

Research into the synthesis of specific 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine derivatives, like isoaaptamine, shows its role as a protein kinase C (PKC) inhibitor. Isoaaptamine is isolated from marine sponges and has potential applications in drug discovery (Walz & Sundberg, 2000).

Novel Synthesis Methods

Innovative synthetic methods for derivatives of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine have been developed, expanding the possibilities for their utilization in medicinal chemistry and beyond (Bucha et al., 2014).

Exploration in Supramolecular Chemistry

Studies have focused on the hydrogen bonding and supramolecular architectures of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine derivatives. This research is critical in understanding their potential in creating new materials with specific desired properties (Jin et al., 2010).

Fluoride Ion Sensing

Derivatives of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine have been explored for their anion recognition abilities, specifically towards fluoride ions. This has implications in environmental and analytical chemistry for detecting fluoride ions (Chahal et al., 2018).

properties

IUPAC Name

2-(dimethoxymethyl)-5-methoxy-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-15-10-6-7-13-11-8(10)4-5-9(14-11)12(16-2)17-3/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHZBTFPFYOFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=NC=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678408
Record name 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine

CAS RN

1228666-53-2
Record name 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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